DavePhos

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl, commonly designated DavePhos, is an electron-rich, sterically hindered dialkylbiaryl phosphine ligand within the Buchwald ligand family, optimized for palladium-catalyzed cross-coupling reactions. It is characterized by a biphenyl backbone bearing a dicyclohexylphosphino group on one ring and a dimethylamino group on the adjacent ring, imparting a unique combination of steric bulk and hemilabile coordination properties.

Molecular Formula C26H36NP
Molecular Weight 393.5 g/mol
CAS No. 213697-53-1
Cat. No. B1301958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDavePhos
CAS213697-53-1
Molecular FormulaC26H36NP
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
InChIInChI=1S/C26H36NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h9-12,17-22H,3-8,13-16H2,1-2H3
InChIKeyZEMZPXWZVTUONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl (DavePhos, CAS 213697-53-1) as a Differentiated Buchwald Ligand for Palladium-Catalyzed Cross-Coupling


2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl, commonly designated DavePhos, is an electron-rich, sterically hindered dialkylbiaryl phosphine ligand within the Buchwald ligand family, optimized for palladium-catalyzed cross-coupling reactions [1]. It is characterized by a biphenyl backbone bearing a dicyclohexylphosphino group on one ring and a dimethylamino group on the adjacent ring, imparting a unique combination of steric bulk and hemilabile coordination properties [2]. DavePhos is supplied as an air- and moisture-stable crystalline solid with a purity of ≥98% (HPLC) and a melting point of 121-124 °C .

Why 2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl Cannot Be Replaced by a Generic Buchwald Ligand: The Dimethylamino Differentiator


Generic substitution among Buchwald-type dialkylbiaryl phosphine ligands is not feasible due to the decisive influence of the 2'-substituent on catalyst activity and selectivity. While XPhos and SPhos incorporate bulky 2',4',6'-triisopropyl or 2',6'-dimethoxy groups, DavePhos uniquely presents a dimethylamino moiety that alters both the electronic environment at phosphorus and enables potential hemilabile N→Pd interactions [1]. This structural divergence results in sharply contrasting catalytic outcomes: in a standardized desulfonylative Suzuki-Miyaura coupling, DavePhos delivers 93% product yield, whereas CyJohnPhos, XPhos, and SPhos yield only 30%, 39%, and 59%, respectively [2]. Such pronounced performance gaps underscore that DavePhos occupies a distinct and non-interchangeable position within the ligand landscape for challenging cross-couplings.

Quantitative Differentiation of 2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl (DavePhos) for Scientific Procurement Decisions


DavePhos vs. XPhos and SPhos: 2.4-Fold Higher Yield in Desulfonylative Suzuki-Miyaura Cross-Coupling

In a direct head-to-head ligand screening for Pd-catalyzed desulfonylative Suzuki-Miyaura coupling, DavePhos provided a 93% yield of the desired biaryl product. In contrast, the structurally related Buchwald ligands CyJohnPhos, XPhos, and SPhos produced yields of 30%, 39%, and 59%, respectively, under identical reaction conditions [1]. This represents a 2.4-fold yield advantage over XPhos and a 1.6-fold advantage over SPhos.

Cross-Coupling Suzuki-Miyaura C-C Bond Formation

DavePhos as the Optimal Ligand for Buchwald-Hartwig Amination of Heteroaryl Chlorides with Aminopiperidines

A broad ligand screening for the Pd-catalyzed Buchwald-Hartwig amination of heteroaryl chlorides with 4-(N-Boc-N-methyl)aminopiperidine identified DavePhos as the optimal ligand, yielding 1-heteroaryl-4-aminopiperidine derivatives in good to excellent yields [1]. This reaction is notable for employing less reactive aryl chlorides, a substrate class that many alternative phosphine ligands fail to activate efficiently, enabling access to piperidine-containing pharmaceutical scaffolds.

Buchwald-Hartwig Amination C-N Bond Formation Medicinal Chemistry

DavePhos Outperforms Four Other Buchwald Ligands in Cross-Coupling of Hexachlorobenzene

In a comparative study of five Buchwald ligands for the Suzuki cross-coupling of hexachlorobenzene with phenylboronic acid, DavePhos provided the best conversion among the ligands tested [1]. This performance advantage with a highly sterically congested and electron-deficient substrate demonstrates DavePhos's unique capacity to facilitate oxidative addition and subsequent transmetalation in challenging polychloroarene systems.

Polychlorinated Arenes Suzuki-Miyaura Sterically Demanding Substrates

DavePhos Enables Challenging Suzuki-Miyaura Couplings of Electron-Deficient Substrates with Minimal Ullmann Byproduct

A recently reported system employing N-methylpyrrolidone as solvent, Pd2(dba)3 as catalyst, CuI as cocatalyst, and DavePhos as ligand achieves Suzuki-Miyaura cross-coupling of electron-poor boronic acids with electron-poor haloarenes in moderate to excellent yields [1]. Crucially, this system yields little or no Ullmann homocoupling product, a common side reaction that plagues couplings involving electron-deficient substrates [1].

Electron-Deficient Arene Coupling Suzuki-Miyaura Ullmann Suppression

DavePhos Exhibits Distinct Pt-Aryl Interactions in Platinum Hydrosilylation Catalysts Compared to XPhos

X-ray crystal structure analysis of platinum complexes bearing various Buchwald ligands revealed that the DavePhos-derived complex exhibits specific Pt-aryl interactions with the phenyl group of the dialkylbiarylphosphine ligand [1]. In contrast, this interaction was not observed for the analogous XPhos-derived complex, which bears a 2',4',6'-triisopropyl-substituted aromatic ring [1]. This structural divergence correlates with differences in catalytic performance: the DavePhos-Pt complex displayed altered selectivity in the hydrosilylation of phenylacetylene.

Hydrosilylation Platinum Catalysis X-ray Crystallography

DavePhos Ligand is Covered by U.S. Patents 6,307,087 and 6,395,916, Ensuring Authentic Sourcing

The use of 2-(dicyclohexylphosphino)-2'-(dimethylamino)biphenyl (DavePhos) is subject to U.S. Patents 6,307,087 and 6,395,916, as indicated by multiple authorized suppliers . This patent coverage ensures that commercially sourced DavePhos from authorized vendors adheres to the compositional and quality standards defined in the original Buchwald ligand inventions.

Patent Coverage Procurement Authenticity

Evidence-Backed Application Scenarios for 2-(Dicyclohexylphosphino)-2'-(dimethylamino)biphenyl (DavePhos) in Scientific and Industrial Settings


Suzuki-Miyaura Cross-Coupling of Electron-Deficient Substrates with Minimal Ullmann Byproduct

DavePhos is the ligand of choice for Suzuki-Miyaura couplings involving electron-poor boronic acids and electron-poor haloarenes. The DavePhos/Pd2(dba)3/CuI system in NMP suppresses Ullmann homocoupling side reactions while delivering moderate to excellent yields of the desired biaryl products [1].

Buchwald-Hartwig Amination of Heteroaryl Chlorides for Piperidine-Containing Pharmaceutical Intermediates

When synthesizing 1-heteroaryl-4-aminopiperidine derivatives—key scaffolds in numerous FDA-approved drugs—DavePhos is the optimal ligand for Pd-catalyzed Buchwald-Hartwig amination of heteroaryl chlorides [2]. This application leverages DavePhos's unique capacity to activate aryl chlorides, enabling access to cost-effective building blocks for medicinal chemistry programs.

Desulfonylative Suzuki-Miyaura Cross-Coupling for Complex Biaryl Synthesis

In desulfonylative Suzuki-Miyaura coupling reactions, DavePhos provides a 93% yield under standard conditions, significantly outperforming XPhos (39%) and SPhos (59%) [3]. This reaction is particularly valuable for constructing biaryl motifs from readily available sulfone precursors.

Suzuki Coupling of Polychlorinated Arenes for Advanced Materials Synthesis

DavePhos is the preferred ligand for the Suzuki cross-coupling of polychlorinated arenes such as hexachlorobenzene, where it outperforms four other Buchwald ligands in terms of substrate conversion [4]. This application is relevant to the synthesis of highly substituted aromatic compounds for materials science and specialty chemicals.

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